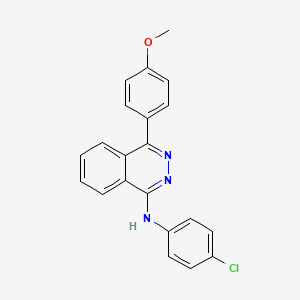
N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a fused benzene and pyridazine ring. This particular compound features a 4-chlorophenyl and a 4-methoxyphenyl group attached to the phthalazine core, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Phthalazine Core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of reactions involving hydrazine.
Substitution Reactions: The 4-chlorophenyl and 4-methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Amine Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carboxyl derivative.
Wissenschaftliche Forschungsanwendungen
“N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Alteration of signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)phthalazin-1-amine
- 4-(4-methoxyphenyl)phthalazin-1-amine
- N-(4-methylphenyl)-4-(4-methoxyphenyl)phthalazin-1-amine
Uniqueness
“N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine” is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C21H16ClN3O |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-17-12-6-14(7-13-17)20-18-4-2-3-5-19(18)21(25-24-20)23-16-10-8-15(22)9-11-16/h2-13H,1H3,(H,23,25) |
InChI-Schlüssel |
OOZVBRTXODUTIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-(4-fluorophenyl)-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655592.png)
![6-Amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655600.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11655631.png)
![3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655632.png)
![butyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655636.png)
![(3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11655638.png)
![3-({[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B11655642.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11655648.png)
![Methyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11655655.png)
![(3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11655660.png)
![(5Z)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655664.png)
![3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11655669.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11655673.png)
![4-(4-Chlorophenyl)-1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11655678.png)
